molecular formula C17H9N3O5 B2936121 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one CAS No. 142818-80-2

3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

Cat. No.: B2936121
CAS No.: 142818-80-2
M. Wt: 335.275
InChI Key: HUZIGFPJWRJGLC-UHFFFAOYSA-N
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Description

3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one is a heterocyclic compound that combines the structural features of chromen-2-one and 1,3,4-oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitrobenzohydrazide with salicylaldehyde to form a hydrazone intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

    Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products:

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Properties

IUPAC Name

3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O5/c21-17-13(9-11-3-1-2-4-14(11)24-17)16-19-18-15(25-16)10-5-7-12(8-6-10)20(22)23/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZIGFPJWRJGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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